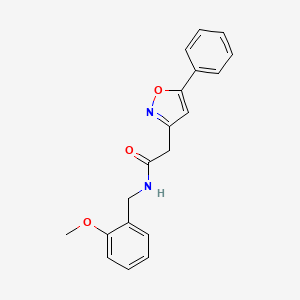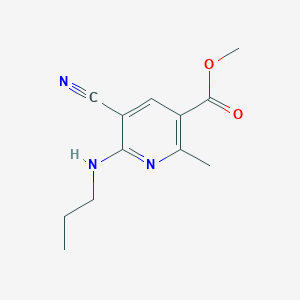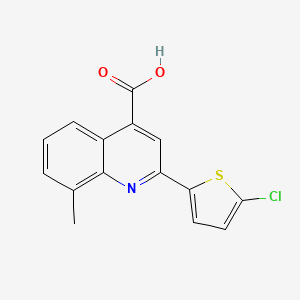
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry.
科学的研究の応用
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been used in various scientific research applications, including as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. Additionally, N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been used as a tool for studying the role of cannabinoid receptors in the brain.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is not fully understood, but it is believed to act as a cannabinoid receptor agonist. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to bind to the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite regulation, and mood. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA.
生化学的および生理学的効果
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to reduce pain sensitivity, decrease inflammation, and improve cognitive function. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. One direction is to further investigate its potential use as a treatment for neurological disorders. Another direction is to study its effects on other physiological processes such as appetite regulation and mood. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide and its potential side effects.
合成法
The synthesis of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction between 2-(5-phenylisoxazol-3-yl)acetic acid and 2-methoxybenzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) under controlled conditions. The resulting product is purified using column chromatography or recrystallization.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)13-20-19(22)12-16-11-18(24-21-16)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFCJLAVVGMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)

![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)

![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)
![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)